Peuarenine
Descripción
Structure
3D Structure
Propiedades
Número CAS |
37975-61-4 |
|---|---|
Fórmula molecular |
C24H26O9 |
Peso molecular |
458.5 g/mol |
Nombre IUPAC |
[(3R,4R)-3-(2,3-dimethyloxirane-2-carbonyl)oxy-2,2-dimethyl-8-oxo-3,4-dihydropyrano[3,2-g]chromen-4-yl] 2,3-dimethyloxirane-2-carboxylate |
InChI |
InChI=1S/C24H26O9/c1-11-23(5,31-11)20(26)29-18-14-9-13-7-8-17(25)28-15(13)10-16(14)33-22(3,4)19(18)30-21(27)24(6)12(2)32-24/h7-12,18-19H,1-6H3/t11?,12?,18-,19-,23?,24?/m1/s1 |
Clave InChI |
XVGNCXGTKQLGAI-IYPHTAOHSA-N |
SMILES |
CC1C(O1)(C)C(=O)OC2C(C(OC3=C2C=C4C=CC(=O)OC4=C3)(C)C)OC(=O)C5(C(O5)C)C |
SMILES isomérico |
CC1C(O1)(C)C(=O)O[C@H]2[C@H](C(OC3=C2C=C4C=CC(=O)OC4=C3)(C)C)OC(=O)C5(C(O5)C)C |
SMILES canónico |
CC1C(O1)(C)C(=O)OC2C(C(OC3=C2C=C4C=CC(=O)OC4=C3)(C)C)OC(=O)C5(C(O5)C)C |
Sinónimos |
peuarenine |
Origen del producto |
United States |
Phytochemical Origin, Isolation, and Chemical Classification
Isolation and Purification Methodologies
Chromatographic Separation Strategies
Counter-Current Chromatography Applications
Counter-Current Chromatography (CCC), including techniques such as High-Speed Counter-Current Chromatography (HSCCC) and Centrifugal Partition Chromatography (CPC), is a widely used liquid-liquid partition chromatography method for the isolation and purification of natural products from complex mixtures, including coumarins wikipedia.org. The principle of CCC relies on the partitioning of compounds between two immiscible liquid phases without the need for a solid support. This absence of a solid phase eliminates irreversible adsorption and allows for high sample recovery.
While specific studies detailing the isolation of Peuarenine solely by CCC were not explicitly found in the provided snippets, CCC methods have been successfully applied to the isolation and purification of various coumarins from Peucedanum species. For instance, preparative HSCCC has been used for the isolation of coumarins from Peucedanum decursivum and Peucedanum praeruptorum. CPC has also been employed for isolating furanocoumarins from Peucedanum tauricum. These applications demonstrate the utility of CCC techniques in separating coumarins from related plant matrices, suggesting their potential applicability in the isolation or purification of this compound, which is also a coumarin (B35378) from a Peucedanum species.
Purity Assessment for Research Applications
Purity assessment is a critical step in the study of natural compounds like this compound for research applications. The purity of a substance directly impacts the reliability and interpretability of research findings. Various analytical techniques are employed to determine the purity of isolated compounds.
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are commonly used for purity analysis chemie-schule.dewikipedia.org. HPLC can separate components in a mixture based on their differential interactions with a stationary and mobile phase, allowing for the quantification of the target compound relative to impurities. Mass Spectrometry (MS), often coupled with chromatography (e.g., LC-MS), is another powerful tool for purity assessment and compound identification. Peak purity tests, which can be performed using detectors like diode array detectors (DAD) or by coupling with MS, help confirm that a single peak in a chromatogram corresponds to only one compound.
Validation of analytical procedures for purity assessment involves evaluating parameters such as specificity, which is the ability to measure the analyte accurately in the presence of other components, as well as linearity, precision, and accuracy.
Research studies on the isolation of coumarins from Peucedanum species using techniques like HSCCC have reported the purity of the isolated compounds as determined by HPLC. For example, coumarins isolated from Peucedanum praeruptorum by HSCCC showed purities ranging from 92.8% to 99.8% as determined by HPLC. Similarly, coumarins isolated from Cnidium monnieri using HSCCC exhibited purities between 95.0% and 100% based on HPLC analysis.
Table 1: Purity of Coumarins Isolated by HSCCC in Selected Studies
| Source Plant | Compound(s) Isolated | Purity Range (by HPLC) | Citation |
| Peucedanum praeruptorum | Qianhucoumarin D, Pd-Ib, (+)-Praeruptorin A, (+)-Praeruptorin B, Unknown compound | 92.8% - 99.8% | |
| Cnidium monnieri | Xanthotoxin, Isopimpinellin, Bergapten, Imperatorin, Osthole, Unknown compound | 95.0% - 100% |
Co-occurrence with Related Coumarins (e.g., Peuarenarine, Xanthalin)
This compound has been found to occur naturally alongside other related coumarins in Peucedanum arenarium W.K. nih.govchemwhat.co.ilchemie-schule.dectdbase.org. Specifically, this compound was isolated from this plant along with Peuarenarine and Xanthalin nih.govchemie-schule.dectdbase.org.
These compounds share structural similarities as coumarin derivatives. This compound and Peuarenarine have been described as diesters, related to derivatives of xanthyletin (B190499) nih.gov. Xanthalin is also recognized as a coumarin present in Peucedanum arenarium nih.govchemwhat.co.il. The co-occurrence of these structurally related compounds in the same plant source highlights the complexity of the plant matrix and necessitates effective separation techniques during the isolation process to obtain each compound in a pure form for detailed research.
This compound is a naturally occurring organic compound that has been isolated from Peucedanum arenarium W.K., a plant species belonging to the Apiaceae family researchgate.netzobodat.at. Its structural elucidation and stereochemical assignment have been primarily achieved through comprehensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy zobodat.atresearchgate.net. This compound is classified as a pyranocoumarin (B1669404) derivative zobodat.atresearchgate.net.
Structural Elucidation and Stereochemical Assignment
The determination of the precise molecular structure and the spatial arrangement of atoms in this compound relies heavily on the interpretation of data obtained from various spectroscopic techniques. numberanalytics.com
Spectroscopic Analysis for Structure Determination
Spectroscopic methods provide crucial information about the functional groups present, the connectivity of atoms, and the molecular weight of a compound, all of which are essential for structural elucidation. numberanalytics.com
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework and identifying the different types of protons and carbons within a molecule. numberanalytics.commagritek.com
¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their connectivity based on spin-spin coupling. The chemical shift (δ) values, integration of peak areas (representing the number of protons), multiplicity (splitting pattern), and coupling constants (J values) are key parameters used in the interpretation of a ¹H NMR spectrum. hmdb.cadrugbank.com Analysis of the ¹H NMR spectrum of this compound reveals signals corresponding to various proton environments within the molecule, including aromatic protons, aliphatic protons, and protons on functional groups such as hydroxyl or methoxyl groups. For instance, ¹H NMR data for related compounds often show characteristic signals for aromatic protons in the δ 6-8 ppm range, and signals for methyl and methylene (B1212753) protons in the aliphatic region (δ 0.5-3 ppm). researchgate.netscielo.br Specific coupling patterns indicate the number of adjacent protons, helping to build fragments of the molecular structure. magritek.com
¹³C NMR spectroscopy provides information on the carbon framework of the molecule. hmdb.cachemicalbook.com The number of signals in the ¹³C NMR spectrum corresponds to the number of unique carbon atoms. usp.br Chemical shifts in ¹³C NMR are particularly sensitive to the electronic environment of the carbon atoms, allowing for the differentiation of different types of carbons, such as sp³, sp², and carbonyl carbons. usp.br ¹³C NMR data for this compound would show signals characteristic of coumarin structures, including quaternary carbons and carbons involved in double bonds and attached to oxygen atoms. researchgate.netscielo.br DEPT (Distortionless Enhancement by Polarization Transfer) experiments are often used in conjunction with ¹³C NMR to determine the number of protons attached to each carbon (CH₃, CH₂, CH, or quaternary). researchgate.net
Table 1: Illustrative ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound (Example Data)
| Position | ¹H NMR (δ) | Multiplicity | J (Hz) | ¹³C NMR (δ) | Carbon Type |
| Aromatic H-x | ~6.8-7.8 | s, d | - | ~100-160 | CH, C |
| Aliphatic H-y | ~1.0-3.0 | m, d, s | - | ~10-80 | CH₃, CH₂, CH |
| OCH₃ | ~3.5-4.0 | s | - | ~50-60 | CH₃ |
| Other signals | ... | ... | ... | ... | ... |
Note: This table presents illustrative examples of expected chemical shift ranges and multiplicities based on the general structure of pyranocoumarins and available data on related compounds. Specific values for this compound would be determined experimentally.
Two-dimensional (2D) NMR techniques are essential for establishing connectivity between atoms and confirming structural fragments. researchgate.netscience.gov
COSY (Correlation Spectroscopy): COSY spectra show correlations between protons that are coupled to each other through one or more bonds (typically 2 or 3 bonds). magritek.comsdsu.edu This helps in establishing proton spin systems within the molecule. github.io
HSQC (Heteronuclear Single Quantum Coherence): HSQC spectra show correlations between protons and the carbons to which they are directly attached (one-bond correlations). science.govsdsu.educolumbia.edu This experiment is crucial for assigning proton signals to their corresponding carbon signals. github.io Edited HSQC can differentiate between CH/CH₃ and CH₂ groups. columbia.edu
HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectra show correlations between protons and carbons that are separated by two, three, or even four bonds. science.govsdsu.educolumbia.edu These long-range correlations are invaluable for connecting different structural fragments and identifying quaternary carbons. github.iocolumbia.edu
Analysis of the COSY, HSQC, and HMBC spectra of this compound allows for the complete assignment of all proton and carbon signals and the determination of the connectivity within the molecule, leading to the establishment of its planar structure. science.govgithub.io
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Patterns
Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern when ionized. numberanalytics.comcognitoedu.org The molecular ion peak ([M]⁺ or [M+H]⁺) in the mass spectrum gives the molecular weight, which can be used to determine the molecular formula in conjunction with elemental analysis or high-resolution mass spectrometry (HRMS). cognitoedu.orgweebly.com Early studies on this compound reported a molecular weight consistent with a specific molecular formula. researchgate.net The fragmentation pattern observed in the mass spectrum provides further structural information by revealing characteristic ions formed by the cleavage of specific bonds within the molecule. cognitoedu.orgweebly.comraco.catlibretexts.org Analyzing the mass-to-charge (m/z) ratios of these fragment ions helps in deducing the presence of certain substructures. cognitoedu.org For compounds containing elements with characteristic isotopic distributions, such as chlorine or bromine, the molecular ion region may show isotopic peaks (e.g., M+2) that aid in elemental composition determination. chemguide.co.uk
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by analyzing the vibrations of bonds when exposed to infrared radiation. numberanalytics.comtsfx.edu.aursc.org Different functional groups absorb IR radiation at characteristic frequencies, resulting in absorption bands at specific wavenumbers (cm⁻¹). tsfx.edu.aursc.orglibretexts.org Key functional groups in organic molecules, such as hydroxyl (-OH), carbonyl (C=O), carbon-carbon double bonds (C=C), and carbon-hydrogen (C-H) bonds, have characteristic absorption ranges. libretexts.org For this compound, IR spectroscopy would be expected to show absorption bands corresponding to the functional groups present in a pyranocoumarin structure, such as carbonyl stretching vibrations (typically around 1700-1780 cm⁻¹ for coumarins), C=C stretching vibrations, and C-O stretching vibrations. libretexts.orgspectroscopyonline.com The presence of hydroxyl groups would be indicated by a broad absorption band in the 3200-3600 cm⁻¹ region, while C-H stretching vibrations appear in the 2800-3100 cm⁻¹ range. libretexts.orgorgchemboulder.com
Table 2: Characteristic IR Absorption Bands (cm⁻¹) for Functional Groups in this compound (Expected Ranges)
| Functional Group | Expected Wavenumber Range (cm⁻¹) |
| C=O (coumarin lactone) | ~1700-1780 |
| C=C (aromatic/alkene) | ~1500-1680 |
| C-O (ether/ester) | ~1000-1300 |
| O-H (if present) | ~3200-3600 (broad) |
| C-H (aromatic/aliphatic) | ~2800-3100 |
Note: This table presents expected absorption ranges based on typical values for these functional groups in organic molecules, particularly coumarins. Specific values for this compound would be determined experimentally.
The combined interpretation of the data obtained from ¹H NMR, ¹³C NMR, 2D NMR, MS, and IR spectroscopy allows for the comprehensive structural elucidation of this compound, including the assignment of its planar structure and the determination of its stereochemistry where applicable. numberanalytics.comresearchgate.net Early research comparing the spectral data of this compound with closely related compounds, particularly regarding the configuration of substituents on the dihydrofuran ring, suggested a cis-relationship for certain adjacent acyloxy functions based on NMR studies. researchgate.net
Structural Elucidation and Stereochemical Assignment
Spectroscopic Analysis for Structure Determination
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis
UV-Vis spectroscopy is a technique used to measure the absorption or transmission of UV and visible light through a sample technologynetworks.comwikipedia.orgdenovix.com. This method is valuable for identifying and characterizing chromophores, which are the parts of a molecule responsible for absorbing light at specific wavelengths technologynetworks.comwikipedia.org. For coumarins like peuarenine, the characteristic coumarin (B35378) nucleus contains conjugated systems that absorb in the UV region ctdbase.orgresearchgate.net. Analysis of the UV-Vis spectrum of this compound provides information about the presence and nature of these conjugated systems, contributing to the initial understanding of its chromophoric structure. While specific UV-Vis data (λmax values and absorbance) for this compound were not detailed in the immediate search results, UV-Vis spectroscopy is a standard tool in the structural elucidation of coumarins and would be employed to analyze the light absorption properties related to its pyranocoumarin (B1669404) framework researchgate.netdntb.gov.ua.
Chemical Derivatization and Degradation Studies for Structural Confirmation
Chemical derivatization and degradation studies play a crucial role in confirming the proposed structure of a natural product by breaking it down into smaller, identifiable fragments or by converting it into known compounds biomedres.usajpsonline.commdpi.com. These studies provide complementary information to spectroscopic data researchgate.net. For this compound, chemical procedures were utilized alongside spectral methods in its initial structural determination researchgate.net. Degradation studies can help in identifying the different moieties attached to the core coumarin structure, such as the ester groups present in this compound researchgate.net. By analyzing the products of controlled chemical reactions, researchers can piece together the connectivity of atoms and functional groups within the molecule youtube.com. Forced degradation studies, for instance, can reveal degradation pathways and products, offering insights into the molecule's stability and structure ajpsonline.commdpi.compharmtech.com.
Stereochemical Characterization (e.g., cis-relationship of acyloxy functions based on NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the stereochemistry of organic molecules wordpress.comwikipedia.org. For this compound, NMR studies, particularly 1D and 2D NMR techniques, are essential for assigning the relative and, if possible, absolute configuration of chiral centers and determining the spatial arrangement of substituents researchgate.netwikipedia.org. The reference specifically mentions the use of NMR to establish the cis-relationship of acyloxy functions ctdbase.org. This suggests that analysis of coupling constants and potentially Nuclear Overhauser Effect (NOE) experiments would have been employed wordpress.com. NOE experiments can reveal through-space correlations between protons, providing crucial information about their proximity and thus the molecule's three-dimensional structure and relative stereochemistry wordpress.com. The chemical shifts and splitting patterns observed in the ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each nucleus, which is vital for confirming the proposed structure and its stereochemical features researchgate.net.
Crystallographic Studies (if applicable in literature)
Crystallographic studies, such as X-ray diffraction, provide definitive information about the three-dimensional structure of a molecule, including precise bond lengths, bond angles, and stereochemistry nih.gov. If a crystalline sample of this compound of sufficient quality can be obtained, X-ray crystallography could provide an unambiguous determination of its solid-state structure and stereochemistry. While the search results mention the melting point of this compound (192–194°C), indicating it is a solid, the availability of crystallographic data for this compound was not explicitly found in the provided search snippets. Crystallographic studies, when available, serve as a powerful tool to confirm structures elucidated by other spectroscopic and chemical methods.
Data Table:
Detailed Research Findings:
Key findings from the research indicate that this compound is a pyranocoumarin isolated from Peucedanum arenarium. Its structure has been determined through a combination of spectral and chemical procedures researchgate.net. It has been shown to be a diester corresponding to 3′,4′-di-2,3-epoxy-2-methylbutyroxy-3′,4′-dihydroxanthyletin researchgate.net. The stereochemistry, including the cis-relationship of acyloxy functions, was characterized, likely through NMR analysis ctdbase.org.
Biosynthetic Pathways and Synthetic Considerations
Proposed Biosynthesis of Pyranocoumarins in Plants
The biosynthesis of pyranocoumarins such as Peuarenine is a sophisticated process that begins with primary metabolites and proceeds through a series of enzymatic modifications. The core coumarin (B35378) structure is derived from the shikimate pathway, while the attached pyran ring originates from the mevalonate (B85504) pathway.
The journey to this compound begins with two central metabolic pathways in plants: the shikimate pathway and the mevalonate (MVA) or methylerythritol phosphate (B84403) (MEP) pathway.
The shikimate pathway is the source of the coumarin core. This pathway utilizes phosphoenolpyruvate (B93156) and erythrose 4-phosphate to produce the aromatic amino acid L-phenylalanine. L-phenylalanine is the primary precursor for a vast array of phenylpropanoid compounds, including coumarins.
The mevalonate pathway (or its alternative, the MEP pathway) provides the isoprene (B109036) units necessary for the formation of the pyran ring. This pathway synthesizes isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP), which are the fundamental building blocks for all terpenoids. In the context of pyranocoumarin (B1669404) biosynthesis, DMAPP is the key precursor for the prenyl group that ultimately forms the pyran ring.
| Pathway | Starting Materials | Key Precursor for this compound |
| Shikimate Pathway | Phosphoenolpyruvate, Erythrose 4-phosphate | L-Phenylalanine (for coumarin core) |
| Mevalonate/MEP Pathway | Acetyl-CoA (MVA) or Pyruvate, Glyceraldehyde 3-phosphate (MEP) | Dimethylallyl pyrophosphate (DMAPP) (for pyran ring) |
The biosynthesis of the basic coumarin structure from L-phenylalanine involves a series of well-characterized enzymatic steps. This process is tightly regulated within the plant cell.
Deamination: The first committed step is the deamination of L-phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL) to produce cinnamic acid.
Hydroxylation: Cinnamic acid is then hydroxylated at the para position by cinnamate 4-hydroxylase (C4H) , a cytochrome P450 monooxygenase, to yield p-coumaric acid.
Further Hydroxylation and Lactonization: p-Coumaric acid undergoes further hydroxylation at the ortho position, followed by a trans/cis isomerization of the side chain and subsequent spontaneous or enzyme-catalyzed lactonization (ring closure) to form the fundamental coumarin ring system. Umbelliferone (B1683723) (7-hydroxycoumarin) is a key intermediate in this process and a direct precursor to many pyranocoumarins.
For angular pyranocoumarins like this compound, the umbelliferone scaffold undergoes prenylation at the C-8 position. This crucial step is catalyzed by a prenyltransferase (PT) , which transfers a dimethylallyl group from DMAPP to the aromatic ring. Recent research in plants like Peucedanum praeruptorum has identified specific prenyltransferases (e.g., PpPT1–3) responsible for this step. nih.gov Following prenylation, the final pyran ring is formed through the action of a cytochrome P450 cyclase (e.g., PpDC), which catalyzes the cyclization of the prenyl side chain to form the angular pyran ring characteristic of this compound. nih.gov
| Enzyme | Reaction Catalyzed |
| Phenylalanine ammonia-lyase (PAL) | L-Phenylalanine → Cinnamic acid |
| Cinnamate 4-hydroxylase (C4H) | Cinnamic acid → p-Coumaric acid |
| Prenyltransferase (PT) | Umbelliferone + DMAPP → 8-prenylumbelliferone |
| Cytochrome P450 Cyclase | 8-prenylumbelliferone → Angular pyranocoumarin |
Chemo-enzymatic Synthesis Approaches
Chemo-enzymatic synthesis combines the advantages of traditional chemical synthesis with the high selectivity and efficiency of enzymatic reactions. While specific chemo-enzymatic routes to this compound have not been detailed in the literature, a general strategy can be proposed based on the known biosynthesis. This approach would involve the chemical synthesis of a suitable coumarin precursor, such as umbelliferone, followed by enzymatic prenylation and cyclization using isolated or engineered prenyltransferases and cyclases. This method holds promise for producing this compound and its analogs in a more sustainable and stereoselective manner than purely chemical methods.
Semi-synthetic Transformations from Natural Precursors
Semi-synthesis offers a practical approach to obtaining complex natural products like this compound by starting from abundant, structurally related natural compounds. A plausible semi-synthetic route to this compound could involve the isolation of a more common coumarin, such as umbelliferone, from a natural source. This precursor would then be subjected to chemical modifications, including a regioselective prenylation at the C-8 position, followed by a chemical cyclization step to form the pyran ring. The choice of reagents and reaction conditions would be critical to ensure the correct regioselectivity and stereochemistry of the final product.
Computational Modeling for Retrosynthetic Analysis
Computational tools are increasingly used to design and optimize synthetic routes to complex molecules. Retrosynthetic analysis, a technique where the target molecule is conceptually broken down into simpler precursors, can be greatly enhanced by computational modeling. For this compound, a computational approach could identify the most efficient bond disconnections and suggest potential starting materials and synthetic transformations. Algorithms can analyze vast databases of chemical reactions to propose novel and efficient synthetic pathways that might not be immediately obvious to a human chemist. This in-silico analysis can save significant time and resources in the laboratory by prioritizing the most promising synthetic strategies for further investigation.
Chemotaxonomic and Phylogenetically Relevant Studies
Peuarenine as a Chemotaxonomic Marker in Peucedanum Species
This compound is a coumarin (B35378) that has been identified in Peucedanum arenarium. While detailed modern research specifically isolating and characterizing this compound is limited, its presence is part of a larger pattern of coumarin distribution that serves as a valuable tool for chemical taxonomy (chemotaxonomy) within the Peucedanum genus.
Chemotaxonomy utilizes the presence, absence, and relative abundance of specific chemical compounds to classify and differentiate between related organisms. In the case of Peucedanum, a genus known for its rich diversity of coumarins, these compounds act as molecular fingerprints. The type of coumarin found in a particular species can help to distinguish it from others. For instance, the roots of Peucedanum praeruptorum are known to contain angular-type pyranocoumarins like praeruptorins. researchgate.net In contrast, other species might be characterized by the predominance of linear furanocoumarins or simple coumarins.
A comparative analysis of coumarin profiles in different parts of Peucedanum japonicum revealed that the distribution and abundance of various coumarins can distinguish not only between species but also between different plant organs, such as roots, stems, leaves, and flowers. mdpi.com This highlights the nuanced data that coumarin profiling can provide for systematic studies.
Comparative Phytochemistry of Coumarins Across Apiaceae Family
The Apiaceae family, which includes well-known plants such as carrots, celery, and parsley, is renowned for its production of a wide array of secondary metabolites, with coumarins being one of the most characteristic groups. oup.comwikipedia.org The structural diversity of coumarins within this family is vast and includes several major classes:
Simple Coumarins: These are the basic coumarin skeleton with hydroxyl, methoxy, or other simple substitutions.
Furanocoumarins: These compounds feature a furan (B31954) ring fused to the coumarin backbone. They can be further divided into linear and angular types, depending on the position of the furan ring attachment.
Pyranocoumarins: In these coumarins, a pyran ring is fused to the coumarin structure, and they also exist in linear and angular forms. researchgate.net
The distribution of these coumarin types is not uniform across the Apiaceae family and often follows phylogenetic lines. For example, the subfamily Apioideae is particularly rich in furanocoumarins and pyranocoumarins. The genus Ferula is characterized by the presence of sesquiterpene coumarins.
The following table provides a snapshot of the diversity of coumarins found in various genera within the Apiaceae family, illustrating their chemotaxonomic significance.
| Genus | Predominant Coumarin Types | Example Compounds |
| Peucedanum | Angular Pyranocoumarins, Furanocoumarins | Praeruptorin A, Praeruptorin B, Imperatorin |
| Angelica | Furanocoumarins | Bergapten, Imperatorin |
| Pastinaca | Furanocoumarins | Xanthotoxin, Bergapten |
| Ferula | Sesquiterpene Coumarins | Ferulenol |
| Apium | Simple Coumarins, Furanocoumarins | Celerin, Bergapten |
This differential distribution of coumarins allows researchers to make inferences about the relationships between different genera and species within the family. For example, a study comparing the chemical profiles of Peucedanum japonicum, Peucedanum praeruptorum, Angelica decursiva, and Saposhnikovia divaricata demonstrated that the two Peucedanum species shared a closer chemical correlation, consistent with their phylogenetic relationship. mdpi.comnih.gov
Implications for Plant Systematics and Evolution
The study of coumarin phytochemistry has significant implications for understanding the systematics and evolution of the Apiaceae family. The structural diversification of coumarins is not random but is believed to be a result of evolutionary pressures, including defense against herbivores and pathogens. researchgate.net
The biosynthetic pathways leading to different types of coumarins have evolved over time, and the presence of specific enzymes in these pathways can be traced across different lineages. researchgate.net For instance, the evolution of the complex coumarin biosynthetic pathway is a key feature of the Apiaceae family. researchgate.net By mapping the distribution of different coumarin types onto the phylogenetic tree of the Apiaceae, scientists can reconstruct the evolutionary history of these compounds and the plants that produce them.
Recent studies combining genomics, transcriptomics, and metabolomics have begun to unravel the detailed evolutionary trajectory of coumarin biosynthesis in Apiaceae. researchgate.netresearchgate.net These studies show that the ability to produce complex coumarins arose at different evolutionary points within the family, and this corresponds with the diversification of certain plant groups. researchgate.net
The chemotaxonomic data derived from coumarin profiling can be used to resolve taxonomic uncertainties. In cases where morphological characteristics are ambiguous, the chemical profile can provide an independent line of evidence for classifying a species or determining its relationship to other taxa. wikipedia.org The close relationship between the Apiaceae and Araliaceae families, for example, is an area where chemical data, including the presence of certain coumarins, can help to clarify boundaries. wikipedia.org
Mechanistic Research and Prospective Molecular Interactions Preclinical, Non Human, Non Safety Focus
In Silico Docking and Molecular Dynamics Simulations for Target Prediction
In silico computational methods are pivotal in predicting the binding affinities and interaction modes of small molecules with biological macromolecules, thereby identifying potential therapeutic targets. Molecular docking and molecular dynamics (MD) simulations for puerarin (B1673276) have been employed to elucidate its interactions with a variety of protein targets implicated in different biological processes.
Docking studies have successfully predicted the binding of puerarin to the active sites of multiple receptors and enzymes. These analyses reveal that puerarin can form stable complexes with proteins, often through a combination of hydrogen bonds and hydrophobic interactions with key amino acid residues in the binding pocket. For instance, simulations have shown that puerarin can dock with the binding sites of enzymes central to inflammation and neurodegeneration, such as acetylcholinesterase (AChE), cyclooxygenase-2 (COX-2), and caspase-3 (C3). nih.gov Further computational studies have explored its binding to targets relevant to metabolic diseases, including peroxisome proliferator-activated receptor-gamma (PPARγ), protein-tyrosine phosphatase 1B (PTP1B), and others. biointerfaceresearch.com
Molecular dynamics simulations are frequently used to supplement docking studies, providing insights into the stability and conformational dynamics of the protein-ligand complex over time. mdpi.com For puerarin, MD simulations have confirmed the stability of its interaction with targets like AChE, COX-2, and C3, reinforcing the predictions made by initial docking analyses. nih.gov Similarly, simulations have been used to analyze the dynamic behavior and binding stability of puerarin with macromolecules associated with cancer and sepsis, such as AKT1, CASP3, TP53, and MAPK3. nih.govresearchgate.net These computational approaches are instrumental in prioritizing puerarin for further investigation and providing a molecular basis for its observed biological effects.
| Protein Target | Therapeutic Area | Key Findings | Reference |
|---|---|---|---|
| Acetylcholinesterase (AChE), Cyclooxygenase-2 (COX-2), Caspase-3 (C3) | Neurodegenerative Disease | Puerarin showed high stability in molecular docking and dynamics simulations with these key enzymes in Alzheimer's disease. | nih.gov |
| PPARγ, 11-β HSD1, GFAT, PTP1B, SIRT6 | Type 2 Diabetes | Molecular modeling revealed puerarin as a potent inhibitor, binding effectively to various receptors relevant to diabetes. | biointerfaceresearch.com |
| ACSL4, PTGS2, ALOX15, GPX4 | Inflammation/Ferroptosis | Puerarin was predicted to bind with low free binding energy, suggesting inhibition of lipid peroxidation. | nih.gov |
| P2X3 Receptor | Nociception | Molecular docking revealed puerarin binds near the ATP binding pocket, with the V64A mutation reducing its effect. | nih.gov |
| β-Lactoglobulin | Protein Interaction | Docking and MD simulations showed puerarin binds to the hydrophobic cavity of the protein. | sciopen.com |
| IκB-α | Inflammation | In silico docking simulated the interaction of puerarin with a key protein in the NF-κB pathway. | researchgate.net |
In Vitro Research Models for Molecular Target Identification
Cell-free enzyme assays provide a controlled environment to study the direct interaction between a compound and a specific enzyme, absent from the complexities of a cellular system. Research on puerarin has utilized such assays to quantify its inhibitory or modulatory effects on enzyme activity. For example, in vitro enzyme inhibitory assays have been conducted to determine the effect of puerarin derivatives on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), identifying potential selective inhibitory effects. acs.org
Furthermore, enzymatic synthesis methods have been developed to create puerarin derivatives, such as puerarin glucosides and puerarin palmitate. acs.orgmdpi.com The biological activities of these synthesized compounds are then often evaluated using cell-free assays, such as antioxidant capacity tests (e.g., ABTS assay), to understand how structural modifications affect their biochemical properties. mdpi.com Additionally, analytical methods like the enzyme-linked immunosorbent assay (ELISA) have been developed to specifically determine the concentration of puerarin and its metabolites, which is crucial for pharmacokinetic and mechanistic studies. nih.gov
Receptor binding studies are essential for determining if a compound interacts directly with a cellular receptor and for quantifying the affinity of this interaction. Studies have indicated that puerarin can bind to specific receptors, thereby modulating their function. For instance, research suggests that puerarin exerts effects on the nervous system by binding to gamma-aminobutyric acid (GABA) receptors that contain the alpha 1 subunit. mdpi.com
Another study focused on the P2X3 receptor, a ligand-gated ion channel involved in pain signaling. nih.gov Through a combination of molecular docking and electrophysiological recordings in HEK 293 cells expressing the receptor, it was demonstrated that puerarin inhibits ATP-activated currents. This inhibitory effect was significantly reduced when a specific amino acid (V64A) in the receptor's binding pocket was mutated, providing strong evidence for a direct binding interaction at that site. nih.gov
The analysis of protein-ligand interactions provides a detailed view of how puerarin physically associates with its target proteins at the atomic level. This is often achieved through a combination of computational modeling and experimental validation. Docking studies consistently show that puerarin's interactions are stabilized by a network of hydrogen bonds and hydrophobic interactions. nih.govsciopen.com
For example, the interaction between puerarin and β-lactoglobulin was investigated using fluorescence spectroscopy and molecular modeling. The results indicated that puerarin binds within a hydrophobic cavity of the protein, forming hydrophobic interactions with six amino acid residues and hydrogen bonds with five others. sciopen.com Similarly, docking puerarin into the binding site of the P2X3 receptor identified key residues involved in the interaction, which was subsequently confirmed through site-directed mutagenesis experiments. nih.gov These analyses are critical for understanding the specificity of puerarin's effects and for guiding the rational design of more potent derivatives.
Elucidation of Cellular Signaling Pathway Modulation in Model Systems
Puerarin has been shown to modulate a multitude of intracellular signaling pathways in various cell-based model systems. This modulation is central to its observed biological effects, including antioxidant, anti-inflammatory, and cytoprotective activities.
One of the key pathways influenced by puerarin is the Mitogen-Activated Protein Kinase (MAPK) pathway, which includes p38 MAPK, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK). nih.gov In human fibroblasts, puerarin was found to block the overexpression of ERK, JNK, and p38 induced by UVA radiation. nih.gov In vascular smooth muscle cells (VSMCs), puerarin inhibited the phosphorylation of p38 and JNK that was induced by oxidized low-density lipoprotein (ox-LDL). nih.gov
The PI3K/Akt signaling pathway, crucial for cell survival, proliferation, and apoptosis, is another significant target of puerarin. frontiersin.org Studies have shown that puerarin can activate the PI3K/Akt pathway to exert neuroprotective effects. frontiersin.org In contrast, in some cancer cell models, puerarin has been observed to inhibit the PI3K/Akt/mTOR pathway, leading to induced autophagy and apoptosis. frontiersin.org
Other pathways modulated by puerarin include:
Keap1-Nrf2/ARE Pathway: Puerarin is a potent activator of Nrf2, a key transcription factor for antioxidant response. mdpi.comnih.gov It upregulates the expression of downstream antioxidant enzymes like heme oxygenase-1 (HO-1) and superoxide (B77818) dismutase (SOD). mdpi.comnih.gov
JAK2/STAT3 Pathway: Puerarin has been shown to inhibit the activation of the JAK2/STAT3 signaling pathway. worldscientific.com
TGF-β1/Smads Pathway: In models of fibrosis, puerarin treatment inhibited the expression of TGF-β1 and its downstream effector Smad3, while upregulating the inhibitory Smad7. scienceopen.com
| Signaling Pathway | Model System (e.g., Cell Line) | Observed Effect | Reference |
|---|---|---|---|
| MAPK (p38, JNK) | Vascular Smooth Muscle Cells (VSMCs) | Inhibited ox-LDL-induced phosphorylation of p38 and JNK. | nih.gov |
| MAPK (ERK, JNK, p38) | Human Fibroblasts | Blocked UVA-induced overexpression. | nih.gov |
| PI3K/Akt | Neuronal Cell Models | Activated the pathway, leading to neuroprotective effects. | frontiersin.org |
| Keap1-Nrf2/ARE | Human Fibroblasts | Upregulated Nrf2 and downstream antioxidant enzymes. | nih.gov |
| PERK-eIF2α-ATF4-CHOP | Mouse Insulinoma Cells (MIN6) | Inhibited the pathway, attenuating ER stress and apoptosis. | worldscientific.com |
| TGF-β1/Smads | Unilateral Ureteral Obstruction (UUO) Mouse Model | Inhibited TGF-β1/Smad3 and upregulated Smad7. | scienceopen.com |
Investigation of Anti-inflammatory Mechanisms in Preclinical In Vitro Contexts
A significant body of preclinical research has focused on the anti-inflammatory mechanisms of puerarin, with a particular emphasis on its ability to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway. nih.gov The NF-κB pathway is a cornerstone of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes. nih.gov
In various in vitro models, puerarin has been demonstrated to be a potent inhibitor of NF-κB activation. mdpi.comresearchgate.net For example, in dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis models, puerarin treatment significantly lowered the expression of activated NF-κB in colon tissue. researchgate.net This inhibition of the NF-κB pathway leads to a cascade of downstream effects. Specifically, puerarin markedly downregulates the expression of NF-κB target genes, including those for pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.gov It also reduces the levels of inflammatory enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). mdpi.comresearchgate.net
Antioxidant Activity Investigations at a Molecular Level
There is currently no available scientific literature detailing the molecular-level investigations into the antioxidant activity of peuarenine.
Investigations into Anticancer Mechanisms in Cell Line Models (e.g., apoptosis induction, cell cycle arrest, autophagy regulation)
There is currently no available scientific literature detailing investigations into the anticancer mechanisms of this compound in cell line models.
Advanced Analytical Methodologies for Research and Development
Quantitative Analysis of Peuarenine in Complex Matrices
Quantitative analysis of this compound in complex matrices such as plant extracts and biological samples (for pharmacokinetic research) presents unique challenges due to the presence of numerous co-eluting compounds and potential matrix effects. Sample preparation is a critical initial step, often involving extraction methods to isolate the analyte of interest from the complex matrix. Techniques like liquid-liquid extraction or solid-phase extraction are commonly employed to clean up samples and concentrate the analyte before instrumental analysis. uab.eduresearchgate.net
For plant extracts, quantitative analysis involves determining the concentration of this compound within the diverse mixture of phytochemicals. phytojournal.comnih.govunmul.ac.idjneonatalsurg.com The concentration of phytochemicals can vary depending on the plant species and the extraction solvent used. phytojournal.com In pharmacokinetic studies, the quantitative analysis of this compound in biological samples (e.g., plasma, urine) is necessary to determine its absorption, distribution, metabolism, and excretion. researchgate.netnih.govmdpi.com This requires highly sensitive and selective methods to measure low concentrations of the compound in the presence of endogenous substances. uab.eduresearchgate.netmdpi.com Challenges in quantitative analysis of analytes in biological samples include low concentrations and matrix effects, which are caused by endogenous or exogenous substances interfering with the analysis. uab.edu
Hyphenated Techniques for Identification and Quantification
Hyphenated techniques, which combine separation methods with detection methods, are indispensable for the identification and quantification of this compound in complex samples. Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are prominent examples. arcjournals.orgeag.comsmithers.comslideshare.net
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) is widely used for the analysis of small molecules, including natural products and their metabolites. bioxpedia.comnebiolab.com It offers high sensitivity and selectivity by combining the separation power of liquid chromatography with the specific detection capabilities of tandem mass spectrometry. researchgate.neteag.comnebiolab.com LC-MS/MS is particularly useful for analyzing compounds that are not easily volatilized. eag.com The technique involves separating compounds on an LC column, followed by ionization and fragmentation in the mass spectrometer. researchgate.neteag.com Detection is often performed using Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), which monitors specific precursor-to-product ion transitions characteristic of the analyte, providing high specificity. mdpi.comeag.com LC-MS/MS has been applied for quantitative analysis of small molecule drugs and metabolites in various biological matrices such as plasma, serum, whole blood, urine, cell culture medium, and tissue. bioxpedia.com
GC-MS (Gas Chromatography-Mass Spectrometry) is another powerful hyphenated technique, particularly suitable for the analysis of volatile or semi-volatile compounds. arcjournals.orgsmithers.com Prior to GC-MS analysis, less volatile compounds like this compound may require chemical derivatization to increase their volatility and thermal stability. jfda-online.com GC-MS separates compounds based on their boiling points and interaction with the stationary phase in the GC column, and the eluting compounds are then detected and identified by the mass spectrometer based on their mass-to-charge ratio and fragmentation pattern. smithers.com GC-MS/MS offers enhanced selectivity and sensitivity compared to GC-MS by employing tandem mass spectrometry. eurl-pesticides.eumdpi.com GC-MS is valuable for purity analysis and detecting trace contaminants. smithers.com
Both LC-MS/MS and GC-MS/MS provide detailed structural information through the fragmentation of ions, aiding in the positive identification of this compound and its potential metabolites. mdpi.comeag.comsmithers.com
Isotopic Labeling for Metabolic Fate and Pathway Elucidation
Isotopic labeling is a valuable strategy for studying the metabolic fate and elucidating the biosynthetic pathways of natural products like this compound. By using stable isotopes (e.g., 13C, 15N, 2H) to label a precursor molecule, researchers can track the incorporation of these isotopes into downstream metabolites. thermofisher.comresearchgate.netbiorxiv.orgnih.govfrontiersin.orgnih.gov This approach allows for the differentiation of labeled exogenous compounds from endogenous compounds based on the mass shift introduced by the isotopes. nih.govnih.gov
Isotopic labeling experiments, often coupled with mass spectrometry, can reveal how this compound is transformed within a biological system, identifying metabolic intermediates and end-products. researchgate.netnih.govfrontiersin.orgnih.gov This provides critical insights into the metabolic pathways involved and the rate of metabolic fluxes. researchgate.netfrontiersin.org For example, tracking the incorporation of a labeled precursor into an alkaloid pathway can provide insight into the flux of that pathway. biorxiv.org Non-targeted stable isotope labeling analysis can help reveal previously overlooked metabolic pathways or changes in metabolic flux. frontiersin.org Dual-isotope labeling methods can further enhance the ability to track the metabolic fate of compounds in complex biological systems. nih.gov
Method Validation for Research Applications
Method validation is a crucial process to ensure that analytical procedures used for the research and development of this compound are reliable, accurate, and suitable for their intended purpose. elementlabsolutions.comllri.inadryan.com Validation parameters typically assessed include sensitivity, selectivity (specificity), accuracy, precision, linearity, range, limit of detection (LOD), and limit of quantification (LOQ). elementlabsolutions.comllri.inadryan.com
Sensitivity: The ability of the method to detect and quantify the analyte at low concentrations. LOD and LOQ are key indicators of sensitivity. elementlabsolutions.com
Selectivity (Specificity): The ability to unequivocally assess the analyte in the presence of other components that may be expected in the sample matrix, such as impurities, degradation products, or endogenous substances. elementlabsolutions.comllri.ineuropa.eulabmanager.com
Accuracy: The closeness of agreement between the value found by the method and the true value or accepted reference value. elementlabsolutions.comllri.ineuropa.eulabmanager.com
Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. elementlabsolutions.comllri.ineuropa.eulabmanager.com Precision can be assessed at different levels, including repeatability (within-run precision) and intermediate precision (between-run, between-day, or between-analyst variation). europa.euresearchgate.net
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. elementlabsolutions.comadryan.comeuropa.eu
Range: The interval between the upper and lower concentrations of the analyte for which the method has demonstrated suitability. elementlabsolutions.comadryan.comeuropa.eu
Method validation protocols involve conducting experiments to evaluate these parameters and defining acceptance criteria. llri.inadryan.com Validated methods are essential for generating reliable data in quantitative analysis, pharmacokinetic studies, and metabolic fate elucidation, ensuring the quality and integrity of research findings. llri.inresearchgate.net For example, in pharmacokinetic analysis, quantitative LC-MS methods are validated using spiked blank matrix samples to assess accuracy, precision, and stability within a defined calibration range. nih.govresearchgate.net
Future Research Directions and Unexplored Avenues
Discovery of Novel Biosynthetic Enzymes Specific to Peuarenine
The biosynthetic pathway of this compound is currently unelucidated. Identifying the enzymes responsible for its formation is a critical first step in understanding its natural role and for enabling its biotechnological production. Future research should focus on a multi-pronged approach to discover these novel enzymes.
A primary strategy involves genome mining of the source organism. By sequencing the organism's genome, researchers can identify putative biosynthetic gene clusters (BGCs) that may be responsible for this compound synthesis. nih.gov Bioinformatic tools can predict the function of genes within these clusters, looking for sequences homologous to known alkaloid biosynthetic enzymes, such as polyketide synthases (PKSs), non-ribosomal peptide synthetases (NRPSs), tailoring enzymes like oxidases, methyltransferases, and acyltransferases. mdpi.comnih.gov
Once candidate BGCs are identified, heterologous expression of these gene clusters in a well-characterized host organism, such as Escherichia coli or Saccharomyces cerevisiae, can be employed to confirm their role in this compound production. mdpi.com This approach allows for the functional characterization of the enzymes in a controlled environment, away from the complex metabolic background of the native producer.
Furthermore, a retro-biosynthetic logic can guide the identification of specific enzymes. nih.gov By proposing a hypothetical biosynthetic pathway based on the chemical structure of this compound, researchers can predict the types of enzymatic reactions required for its assembly. This allows for targeted searches for genes encoding enzymes with the predicted catalytic functions within the organism's genome. nih.gov Uncovering these enzymes will not only provide fundamental knowledge but also furnish biocatalytic tools for the sustainable and engineered production of this compound and its derivatives. rsc.org
Comprehensive Structure-Activity Relationship (SAR) Studies of this compound Analogs
To explore the therapeutic potential of this compound, a systematic investigation of its structure-activity relationships (SAR) is essential. SAR studies aim to identify the key structural features of a molecule that are responsible for its biological activity. preprints.org This knowledge is crucial for the rational design of more potent and selective analogs. researchgate.net
The initial phase of SAR studies will involve the synthesis of a library of this compound analogs . This can be achieved through both total synthesis and semi-synthetic modifications of the natural product, should a viable source be established. Modifications would systematically alter different parts of the this compound scaffold, such as functional groups, ring systems, and stereochemistry.
These analogs would then be subjected to a battery of biological assays to evaluate their activity. The choice of assays will depend on initial screening results that may hint at this compound's biological effects. By comparing the activity of the analogs to that of the parent compound, researchers can deduce which structural modifications enhance or diminish the desired biological effect. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to correlate the physicochemical properties of the analogs with their biological activity. rsc.org These computational models can help predict the activity of yet-to-be-synthesized compounds, thereby prioritizing synthetic efforts and accelerating the discovery of optimized lead compounds. preprints.org
Exploration of Unconventional Biological Targets
A significant challenge and opportunity in natural product research is the identification of their molecular targets. researchgate.net For a compound with unknown activity like this compound, an unbiased approach to target identification is crucial for uncovering potentially novel mechanisms of action.
Affinity-based chemical proteomics is a powerful strategy for identifying the direct binding partners of a small molecule within a complex biological sample. rsc.org This approach involves synthesizing a this compound-based chemical probe, typically by incorporating a reactive group (like a photoaffinity label) and an enrichment tag (like biotin). acs.orgfrontiersin.org When this probe is introduced to cell lysates or live cells and activated, it covalently links to its binding partners, which can then be isolated and identified using mass spectrometry. nih.gov
Another approach is phenotypic screening , where this compound and its analogs are tested across a wide range of cell-based assays representing different disease states or biological pathways. Hits from these screens can provide valuable clues about the compound's mechanism of action and guide further target deconvolution efforts.
Computational methods , such as reverse docking, can also be used to screen this compound against a library of known protein structures to predict potential binding targets. While predictive, these in silico approaches can help generate hypotheses that can be experimentally validated.
Development of this compound as a Chemical Probe for Fundamental Biological Research
Beyond its potential as a therapeutic agent, this compound could be developed into a valuable chemical probe to investigate fundamental biological processes. nih.govnih.gov A high-quality chemical probe is a small molecule that can be used to selectively modulate the function of a specific protein in cells and organisms, thereby enabling the study of that protein's role in biological systems. acs.orgnih.gov
The development of this compound as a chemical probe would necessitate a thorough understanding of its selectivity and mechanism of action, as determined through the SAR and target identification studies described above. An ideal chemical probe exhibits high potency and selectivity for its target. nih.gov
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for identifying and quantifying Peuarenine in complex biological matrices?
- Methodology : Use high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) for specificity and sensitivity. Validate methods using calibration curves with certified reference standards (CRS) and spike-recovery experiments in relevant matrices (e.g., plasma, tissue homogenates) .
- Key considerations : Include internal standards (e.g., deuterated analogs) to correct for matrix effects. Assess limits of detection (LOD) and quantification (LOQ) to ensure reproducibility across labs .
Q. How can researchers design in vitro assays to evaluate this compound’s biological activity while minimizing cytotoxicity artifacts?
- Experimental design :
Use dose-response curves (e.g., 0.1–100 µM) to establish EC50/IC50 values.
Include viability controls (e.g., MTT assay) parallel to activity assays (e.g., enzyme inhibition).
Normalize activity data to cell count or protein concentration to account for proliferation effects .
- Pitfalls to avoid : Overlooking solvent cytotoxicity (e.g., DMSO >0.1% v/v) or batch-to-batch variability in cell lines .
Q. What spectroscopic techniques are essential for characterizing this compound’s structural purity and stability?
- Core techniques :
- NMR (1H, 13C, 2D-COSY) for structural elucidation and impurity profiling.
- FT-IR to confirm functional groups (e.g., hydroxyl, carbonyl).
- X-ray diffraction (if crystalline) for absolute configuration .
- Stability protocols : Conduct accelerated degradation studies under stress conditions (heat, light, pH extremes) with HPLC monitoring .
Advanced Research Questions
Q. How should researchers reconcile contradictory data on this compound’s mechanism of action across different experimental models?
- Analysis framework :
Hypothesis testing : Apply Bradford Hill criteria (e.g., strength, consistency, temporality) to evaluate causal relationships .
Model comparison : Differentiate in vitro (e.g., cell-free assays) vs. in vivo (e.g., transgenic models) results using systems biology approaches (e.g., pathway enrichment analysis) .
Data triangulation : Cross-validate findings with orthogonal methods (e.g., siRNA knockdown + pharmacological inhibition) .
Q. What strategies optimize this compound’s synthesis for scalability and stereochemical fidelity in academic labs?
- Synthetic route optimization :
- Use Design of Experiments (DoE) to screen reaction parameters (temperature, catalyst loading).
- Employ chiral HPLC or circular dichroism (CD) to monitor enantiomeric excess (ee) at each step .
- Scalability challenges : Address solvent volume reduction, column chromatography alternatives (e.g., centrifugal partition chromatography), and purification yield trade-offs .
Q. How can researchers address reproducibility challenges in this compound’s pharmacokinetic (PK) studies across species?
- Methodological rigor :
Standardize sampling timepoints (e.g., 0.5, 1, 2, 4, 8, 24h post-dose) and bioanalytical validation (e.g., inter-day precision <15%) .
Account for species-specific metabolic differences using liver microsomal assays or P450 inhibition profiling .
Report all PK parameters (Cmax, Tmax, AUC, t1/2) with 95% confidence intervals .
Q. What computational approaches are most robust for predicting this compound’s off-target interactions and toxicity risks?
- In silico workflows :
Docking simulations : Use AutoDock Vina or Schrödinger Glide to screen against Pharmaprojects or ChEMBL databases.
QSAR modeling : Train models with ADMET descriptors (e.g., LogP, polar surface area) and validate via leave-one-out cross-validation .
Network pharmacology : Map predicted targets onto disease pathways (e.g., KEGG, Reactome) to prioritize in vitro testing .
Methodological Best Practices
- Data contradiction resolution : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and experimental variables .
- Reproducibility : Adhere to ARRIVE 2.0 guidelines for preclinical studies, including blinding, randomization, and power analysis .
- Structural characterization : Deposit crystallographic data in the Cambridge Structural Database (CSD) or spectral data in public repositories (e.g., NMRShiftDB) .
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
